Methanesulfonamide, N-(2-imidazo(1,2-a)pyrimidin-2-yl-5-methoxyphenyl)-
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Overview
Description
Methanesulfonamide, N-(2-imidazo(1,2-a)pyrimidin-2-yl-5-methoxyphenyl)- is a complex organic compound that features a methanesulfonamide group attached to an imidazo[1,2-a]pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(2-imidazo(1,2-a)pyrimidin-2-yl-5-methoxyphenyl)- typically involves multi-step organic reactions. One common approach is the condensation reaction between an imidazo[1,2-a]pyrimidine derivative and a methanesulfonamide precursor. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(2-imidazo(1,2-a)pyrimidin-2-yl-5-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
Methanesulfonamide, N-(2-imidazo(1,2-a)pyrimidin-2-yl-5-methoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(2-imidazo(1,2-a)pyrimidin-2-yl-5-methoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide, N-(2-imidazo(1,2-a)pyrimidin-2-yl)-: Lacks the methoxyphenyl group.
Methanesulfonamide, N-(2-imidazo(1,2-a)pyrimidin-2-yl-4-methoxyphenyl)-: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
Methanesulfonamide, N-(2-imidazo(1,2-a)pyrimidin-2-yl-5-methoxyphenyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
104691-46-5 |
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Molecular Formula |
C14H14N4O3S |
Molecular Weight |
318.35 g/mol |
IUPAC Name |
N-(2-imidazo[1,2-a]pyrimidin-2-yl-5-methoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C14H14N4O3S/c1-21-10-4-5-11(12(8-10)17-22(2,19)20)13-9-18-7-3-6-15-14(18)16-13/h3-9,17H,1-2H3 |
InChI Key |
UAUCSPNOPSGZBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CN3C=CC=NC3=N2)NS(=O)(=O)C |
Origin of Product |
United States |
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